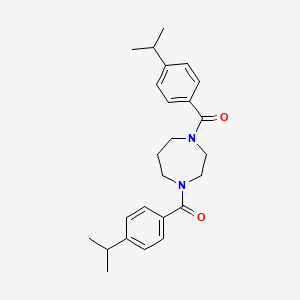![molecular formula C20H16ClN3O2 B11588398 6-(2-chlorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11588398.png)
6-(2-chlorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-クロロフェニル)-1,3-ジメチル-5-フェニル-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンは、ピロロピリミジン類に属する複素環式化合物です。
合成方法
合成経路と反応条件
6-(2-クロロフェニル)-1,3-ジメチル-5-フェニル-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンの合成は、通常、適切な前駆体の環化を特定の条件下で行うことで行われます。 一般的な方法の1つは、5-アセチル-4-アミノピリミジンのアシル化に続き、酢酸アンモニウム(NH4OAc)を用いた環化を行い、ピロロピリミジンコアを形成する方法です 。 別の方法には、5-アセチル-4-アミノピリミジンにおけるアセチル基の還元的アミノ化に続き、ジメチルホルムアミドジメチルアセタール(DMF-DMA)またはトリエチルオルトギ酸(HC(OEt)3)を用いて環化を行う方法が含まれます .
工業的生産方法
この化合物の工業的生産方法には、同様の合成経路が用いられますが、より大規模で行われ、収率と純度が最適化されています。連続フローリアクターと自動合成プラットフォームを使用することで、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
6-(2-クロロフェニル)-1,3-ジメチル-5-フェニル-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンは、様々な化学反応を起こすことができます。これには以下が含まれます。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。
還元: 還元反応は、化合物中の官能基を修飾するために実行できます。
置換: この化合物は、特にクロロフェニル基とピリミジン基で、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウム(KMnO4)など)、還元剤(水素化ホウ素ナトリウム(NaBH4)など)、様々な求核剤または求電子剤などがあります。反応条件は、通常、制御された温度、ジメチルスルホキシド(DMSO)やアセトニトリルなどの溶媒、適切な触媒などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成し、置換反応は化合物に様々な官能基を導入することができます。
科学研究への応用
6-(2-クロロフェニル)-1,3-ジメチル-5-フェニル-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンは、以下の様な様々な科学研究への応用があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-CHLOROPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chlorophenyl, dimethyl, and phenyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis, and scalable purification methods. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in large-scale production.
化学反応の分析
Types of Reactions
6-(2-CHLOROPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
6-(2-CHLOROPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用機序
6-(2-クロロフェニル)-1,3-ジメチル-5-フェニル-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンの作用機序には、特定の分子標的と経路との相互作用が含まれます。 例えば、この化合物は特定の酵素や受容体を阻害することで、増殖、アポトーシス、炎症などの細胞プロセスを調節する可能性があります 。この化合物の構造は、これらの標的の活性部位に適合し、その生物学的効果をもたらす安定な相互作用を形成します。
類似の化合物との比較
類似の化合物
6-(2-クロロフェニル)-1,3-ジメチル-5-フェニル-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンと類似の化合物には、以下が含まれます。
ピラゾロ[3,4-d]ピリミジン: CDK2阻害活性と潜在的な抗癌特性で知られています.
ピリミド[4,5-d]ピリミジン: 増殖抑制効果と抗炎症効果を含む、様々な生物学的活性を示します.
チアゾロピリミジン: チロシナーゼ阻害活性を有する可能性のある化合物群です.
独自性
6-(2-クロロフェニル)-1,3-ジメチル-5-フェニル-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンを際立たせているのは、その特定の置換パターンと、クロロフェニル基とフェニル基の両方が存在することです。これらは、その独特の化学的および生物学的特性に寄与しています。この独特の構造により、分子標的と特定の相互作用が可能になり、様々な研究用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with comparable properties and applications.
Thieno[3,2-d]pyrimidine: A sulfur-containing analog with distinct chemical and biological characteristics.
Uniqueness
6-(2-CHLOROPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C20H16ClN3O2 |
|---|---|
分子量 |
365.8 g/mol |
IUPAC名 |
6-(2-chlorophenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16ClN3O2/c1-22-16-12-24(15-11-7-6-10-14(15)21)18(13-8-4-3-5-9-13)17(16)19(25)23(2)20(22)26/h3-12H,1-2H3 |
InChIキー |
RLVVHKTYMANBCG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B11588319.png)
![isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588322.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11588326.png)

![3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11588338.png)

![Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate](/img/structure/B11588353.png)
![3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11588368.png)
![N-(4-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11588381.png)
![(3Z)-5-bromo-3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11588385.png)
![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11588387.png)
![4-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B11588395.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-(4-propoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588404.png)
![2-[(2-furylmethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11588408.png)
